

Technical Application Note: Strategic Utilization of 2-Chloro-4-methoxypyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidine-5-carbonitrile

CAS No.: 1106295-93-5

Cat. No.: B1370905

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Executive Summary

This application note details the utility of **2-Chloro-4-methoxypyrimidine-5-carbonitrile** as a high-value scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems.^[1] Unlike simple chloropyrimidines, the presence of the electron-withdrawing nitrile (cyano) group at the C5 position significantly alters the electronic landscape of the pyrimidine ring, enhancing the electrophilicity of the C2 position while providing a versatile handle for subsequent annulation reactions. This guide provides validated protocols for regioselective

reactions, functional group interconversions, and the construction of pyrido[2,3-d]pyrimidine cores common in oncology drug discovery.^[1]

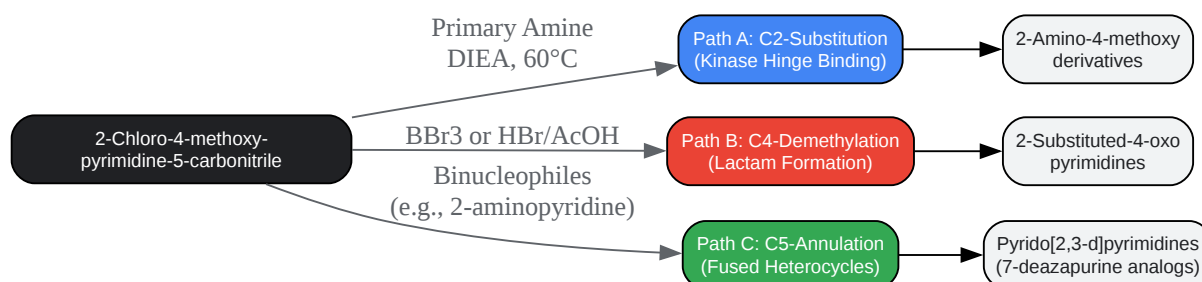
Structural Analysis & Reactivity Profile^{[1][2]}

The molecule features three distinct functional handles, each offering specific reactivity for library construction:

- **C2-Chloro Position:** The most reactive site. The inductive effect of the C5-nitrile group, combined with the inherent electronegativity of the ring nitrogens, makes this position highly susceptible to Nucleophilic Aromatic Substitution () under mild conditions.
- **C4-Methoxy Position:** Acts as a "masked" carbonyl or a secondary leaving group. While less reactive than the C2-Cl, the methoxy group can be displaced under forcing conditions or demethylated to yield the corresponding pyrimidinone (lactam), a key feature in hydrogen-bonding pharmacophores.[1]
- **C5-Cyano Group:** A versatile electrophile. It serves as a precursor for amides (via hydrolysis), amines (via reduction), or fused nitrogenous rings (via cyclization with amidines or hydrazines).[1]

Reactivity Visualization

The following diagram illustrates the chemoselectivity and strategic functionalization logic.



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Figure 1: Chemoselective reactivity map of the **2-chloro-4-methoxypyrimidine-5-carbonitrile** scaffold.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C2-Amination ()

Objective: To introduce an amine motif at the C2 position while retaining the C4-methoxy and C5-cyano groups.[1] This is the standard entry point for synthesizing CDK and EGFR inhibitor analogs.

Reagents:

- Substrate: **2-Chloro-4-methoxypyrimidine-5-carbonitrile** (1.0 equiv)[1]
- Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv)
- Base:
 - Diisopropylethylamine (DIEA) (2.5 equiv)[1]
- Solvent:
 - Butanol (for high temp) or THF (for mild temp)[1]

Procedure:

- Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in
 - Butanol (5 mL).
- Addition: Add DIEA (2.5 mmol) followed by the amine nucleophile (1.1 mmol).
 - Note: If using an aniline salt, increase DIEA to 3.5 equiv.[1]
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via LCMS (Target Mass = Substrate - Cl + Amine).[1]
 - Checkpoint: The C2-Cl is highly reactive; if the reaction is sluggish, check for aniline deactivation (electron-withdrawing groups).[1]
- Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Purification: Resuspend the residue in EtOAc and wash with water (

) and brine (

). Dry over

. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

- ¹H NMR: Disappearance of the C2-Cl signal (if applicable) and appearance of amine NH/CH signals.
- Regioselectivity: NOESY correlations between the added amine and the C5-CN (if detectable) or lack of correlation with C4-OMe confirms C2 substitution.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine Core

Objective: To fuse a pyridine ring onto the pyrimidine scaffold, creating a bicycle mimicking the adenosine triphosphate (ATP) purine core.^[1]

Mechanism: This involves a cascade reaction where a nucleophile attacks the C4-position (displacing methoxide) or the C2-position, followed by condensation with the C5-nitrile.^[1]

Procedure (Via Vinylogous Amide):

- Reactants: Combine **2-chloro-4-methoxypyrimidine-5-carbonitrile** with a beta-amino ester or beta-enaminone.
- Conditions: React in DMF with

at 100°C.
- Transformation: The nucleophile displaces the C4-methoxy group first (favored at high temp with strong nucleophiles). The resulting intermediate undergoes intramolecular cyclization onto the nitrile.
- Isolation: Precipitation with water followed by filtration is often sufficient due to the high crystallinity of the fused system.

Medicinal Chemistry Applications

Kinase Inhibitor Design (EGFR/CDK)

The 2-amino-4-methoxypyrimidine-5-carbonitrile motif is a bioisostere for the quinoline core found in drugs like Bosutinib.^[1]

- Role of 5-CN: It forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. It also lowers the pKa of the pyrimidine ring, modulating solubility and permeability.
- Role of 4-OMe: Often acts as a steric spacer.^[1] In many final drug candidates, this is demethylated to a carbonyl (lactam) to serve as a hydrogen bond acceptor/donor pair.

Comparative Solvent Selection Data

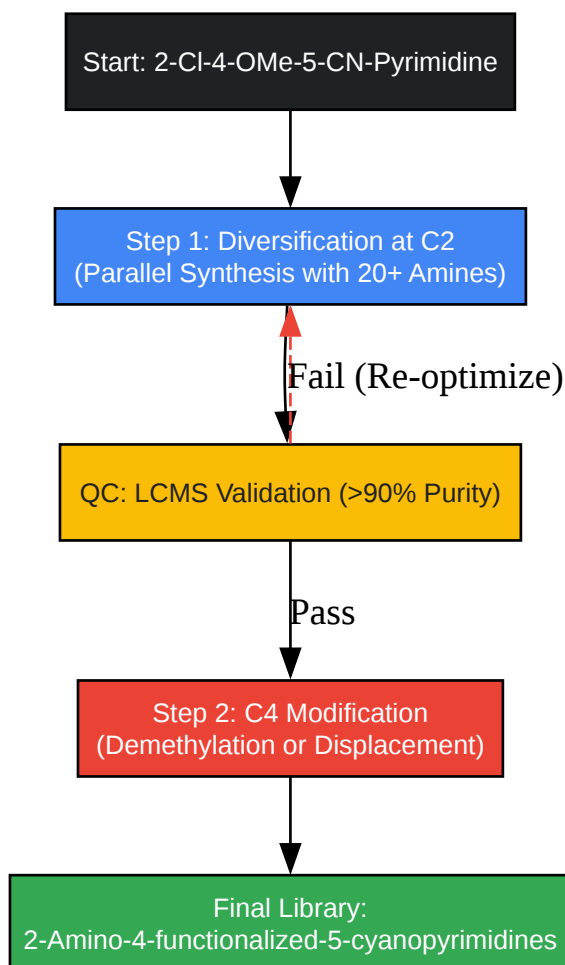
Solvent choice critically impacts the yield of the

reaction at C2.

Solvent	Temperature	Yield (Aniline Nucleophile)	Comments
THF	60°C	65-75%	Good for aliphatic amines; slower for anilines. ^[1]
n-Butanol	90°C	88-95%	Optimal. ^[1] Protic solvent facilitates transition state stabilization.
DMF	100°C	60-70%	Risk of competing hydrolysis of the nitrile to amide.
Isopropanol	80°C	80-85%	Green alternative to n-Butanol; easier workup. ^[1]

Workflow Diagram: Library Synthesis

The following flowchart outlines a high-throughput synthesis workflow for generating a library of kinase inhibitors using this scaffold.



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Figure 2: High-throughput library synthesis workflow.

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 - Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
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